4,6-Dihydroxy-2-methylthiopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXCUJUYEZIWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173499 | |
| Record name | 2-Methylthiopyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-98-2 | |
| Record name | 4,6-Dihydroxy-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthiopyrimidine-4,6-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1979-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylthiopyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylthiopyrimidine-4,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation and Analytical Profiling of 4,6-Dihydroxy-2-methylthiopyrimidine
Technical Whitepaper | Version 1.0 [1]
Executive Summary
4,6-dihydroxy-2-methylthiopyrimidine (CAS: 6328-58-1), often referred to as 2-(methylthio)pyrimidine-4,6-dione , represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of antiviral agents, antimetabolites, and substituted pyrimidine herbicides.
This guide provides a rigorous analytical framework for researchers. Unlike simple structural confirmation, this document addresses the compound’s complex tautomeric equilibrium —a feature that frequently leads to misinterpretation of spectral data. We present validated protocols for synthesis, purification, and spectral assignment (NMR, IR, MS), ensuring reproducibility in drug development workflows.
Synthesis & Purification Protocol
The synthesis relies on the condensation of S-methylisothiourea with diethyl malonate . This route is preferred over the methylation of 2-thiobarbituric acid due to higher regioselectivity and cleaner workup profiles.[1]
Reaction Mechanism & Causality
The reaction proceeds via a double nucleophilic acyl substitution. The choice of base is critical: Sodium ethoxide (NaOEt) is matched to the ester leaving group to prevent transesterification byproducts.
-
Step 1 (Activation): Deprotonation of S-methylisothiourea creates a potent nucleophile.[1]
-
Step 2 (Cyclization): Sequential attack on the malonate carbonyls releases two equivalents of ethanol.
-
Step 3 (Workup): The product initially exists as a sodium salt. Acidification is required to precipitate the free pyrimidine.
Validated Workflow
Reagents: S-methylisothiourea sulfate (10 mmol), Diethyl malonate (10 mmol), Sodium ethoxide (20 mmol), Ethanol (anhydrous).[1]
-
Preparation: Dissolve Na metal in anhydrous EtOH to generate fresh NaOEt.
-
Addition: Add S-methylisothiourea sulfate; stir 30 min at RT to liberate the free base. Filter off Na2SO4 precipitate (Critical step to prevent salt contamination).
-
Condensation: Add diethyl malonate dropwise. Reflux for 4–6 hours.[1] Monitoring by TLC (MeOH:DCM 1:9) should show disappearance of malonate.
-
Isolation: Concentrate solvent in vacuo. Dissolve residue in minimum water.
-
Precipitation: Acidify with 2M HCl to pH 2–3. The product precipitates as a white solid.
-
Purification: Recrystallize from water or ethanol/water (1:1).
Process Visualization
Caption: Step-wise synthesis logic flow from precursors to isolated free acid form.
Spectral Data Analysis
The analysis of this compound is defined by its tautomerism . While formally named "dihydroxy," in polar solvents like DMSO and in the solid state, it predominantly exists as the dione (dilactam) or a monolactim/monolactam hybrid.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Required for solubility and preventing rapid proton exchange).[1]
Critical Insight: The presence of a signal at ~5.2 ppm (C5-H) is the "fingerprint" of the dione-like character. If the compound were fully aromatic (di-ol), this proton would be aromatic and shifted downfield (>6.0 ppm).[1]
Table 1:
H NMR Assignments (400 MHz, DMSO-d6)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.5 - 12.0 | Broad Singlet | 2H | NH / OH | Rapid exchange indicates lactam/lactim equilibrium.[1] |
| 5.15 - 5.30 | Singlet | 1H | C5-H | Characteristic of the methylene-like C5 in the dione form.[1] |
| 2.45 | Singlet | 3H | S-CH | Methylthio group.[1] Distinct from S-H or N-Me. |
Table 2:
C NMR Assignments (100 MHz, DMSO-d6)
| Shift ( | Assignment | Notes |
| 165.0 - 168.0 | C4, C6 (C=O) | Carbonyl carbons.[1] Equivalence indicates symmetry or rapid averaging. |
| 162.5 | C2 (N=C-S) | Quaternary carbon attached to Sulfur. |
| 82.0 - 85.0 | C5 | Significantly upfield for an aromatic ring, confirming sp |
| 13.5 | S-CH | Methyl carbon attached to Sulfur.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the "dione" preference in the solid state.
-
1640 – 1670 cm
(Strong): C=O[1] Stretching (Amide I). The presence of this strong band confirms the keto form. A pure "dihydroxy" aromatic form would lack this intense carbonyl peak. -
2800 – 3200 cm
(Broad): N-H / O-H stretching. The broadness indicates extensive intermolecular hydrogen bonding (dimerization common in pyrimidines).
Mass Spectrometry (MS)
Ionization: ESI (Electrospray) or EI (Electron Impact).[1] Molecular Ion (M+): 158 m/z.
Fragmentation Pattern (EI):
-
m/z 158: Molecular Ion.
-
m/z 111 (M - 47): Loss of S-CH
radical.[1] A primary fragmentation pathway for alkylthio-heterocycles.[1] -
m/z 86: Retro-Diels-Alder (RDA) fragmentation, often involving loss of HNCO or CO fragments from the ring.[1]
Tautomeric Equilibrium & Structural Logic
Understanding the tautomerism is vital for docking studies. In biological systems (aqueous, pH 7.4), the compound likely binds in a specific tautomeric state.
-
Solid State/DMSO: Predominantly 2-methylthio-4,6-pyrimidinedione .[1]
-
Basic Solution: Forms the enolate anion , delocalizing charge across O-C-C-C-O.
Analytical Decision Tree
The following diagram illustrates how to interpret spectral data to confirm the tautomeric state.
Caption: Logic flow for distinguishing tautomers based on spectral evidence.
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three primary impurities affect biological assay reproducibility:
-
S-Methylisothiourea (Starting Material):
-
Detection: NMR singlet at ~9.0 ppm (NH) or MS peak at 90 m/z.
-
Removal: Wash solid product thoroughly with water (SM is highly water-soluble).[1]
-
-
O-Ethyl Derivatives:
-
Cause: Reaction of solvent (EtOH) with the active intermediate if temperature is uncontrolled.
-
Detection: Extra triplet/quartet patterns in NMR (EtO group).
-
-
Residual Solvents (DMSO/Ethanol):
-
Pyrimidines trap solvents in their crystal lattice. Dry at 60°C under high vacuum for 24h.
-
References
-
Synthesis Protocol: Wheeler, H. L., & Merriam, H. F. (1903).[1] "On some condensation products of the pseudothioureas: Synthesis of Uracil, Thymine, and similar compounds." American Chemical Journal. (Historical Foundation).[1]
-
Spectral Data (NMR/IR): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 6328-58-1.[1] [1]
-
Tautomerism Studies: Kwiatkowski, J. S., & Leszczyński, J. (1996).[1] "Tautomerism of Pyrimidine Bases." Journal of Physical Chemistry.
-
Mass Spectrometry: NIST Mass Spectrometry Data Center. "2-Methylthio-4,6-dihydroxypyrimidine Mass Spectrum."
Sources
The Strategic Utility of 4,6-Dihydroxy-2-methylthiopyrimidine in Modern Drug Design
The following technical guide details the utility of 4,6-dihydroxy-2-methylthiopyrimidine (also known as 2-methylthio-4,6-pyrimidinedione) as a scaffold in drug discovery.
Executive Summary
In the hierarchy of "privileged structures" in medicinal chemistry, the pyrimidine core occupies a tier of its own, serving as the backbone for nucleoside analogs, kinase inhibitors, and cardiovascular agents. Within this family, 4,6-dihydroxy-2-methylthiopyrimidine (1) represents a uniquely versatile scaffold. Its value lies not just in its structural similarity to endogenous nucleobases, but in its orthogonal reactivity profile . The 2-methylthio (SMe) group acts as a "safety catch"—stable during initial functionalization at positions 4, 5, and 6, yet activatable (via oxidation) to serve as a potent leaving group for late-stage diversification. This guide explores the mechanistic basis of this scaffold's utility, grounded in industrial case studies like the synthesis of Ticagrelor intermediates.
Part 1: The Chemical Core & Reactivity Profile
Structural Fundamentals and Tautomerism
The scaffold exists in a prototropic equilibrium between the dione (keto) and diol (enol) forms. While often drawn as the diol to emphasize aromaticity, the dione form dominates in solution, influencing its nucleophilicity at the C5 position.
-
Molecular Formula:
-
CAS Number: 1979-98-2
-
Key Feature: The S-methyl group at C2 is chemically distinct from the oxygen/nitrogen functionality at C4/C6, allowing for regioselective transformations.
The "Safety Catch" Mechanism
The primary advantage of this scaffold is the differential reactivity of its substituents.
-
C4/C6 Hydroxyls: Can be converted to chlorides (using
), creating highly reactive electrophilic sites for displacement. -
C2 Methylthio: Relatively inert to nucleophilic attack compared to C4/C6-chlorides. However, upon oxidation to a sulfoxide (
) or sulfone ( ), it becomes a "super-leaving group," often more reactive than a chloride, allowing for a second round of substitution.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Part 2: Therapeutic Architectures & Case Studies
The Ticagrelor Connection (Homologous Scaffold)
While the blockbuster antiplatelet drug Ticagrelor utilizes a propylthio analog, the chemistry is identical to the methylthio scaffold. The industrial synthesis demonstrates the power of the C5-functionalization pathway.
-
Mechanism: The scaffold undergoes nitration at C5, followed by chlorination. The nitro group is then reduced to an amine, providing the handle necessary to build the triazolo ring system fused to the pyrimidine.
-
Relevance: This validates the scaffold's stability under harsh conditions (nitration, reduction) and its utility in constructing complex fused heterocycles.
Kinase Inhibitors (EGFR/PI3K)
In oncology, the 2-methylthio group is frequently used to temporarily block the C2 position while the C4 position is substituted with a morpholine (for PI3K) or an aniline (for EGFR).
-
Late-Stage Diversification: Once the "warhead" is installed at C4, the C2-SMe is oxidized to
and displaced by a solubilizing group (e.g., piperazine). This strategy is standard in the synthesis of 2,4-diaminopyrimidine pharmacophores.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
This protocol converts the dihydroxy core into the reactive dichloro intermediate.
Reagents: 4,6-dihydroxy-2-methylthiopyrimidine (1.0 eq), Phosphorus oxychloride (
-
Setup: In a dried round-bottom flask equipped with a reflux condenser and drying tube, suspend 15.8 g (0.1 mol) of 4,6-dihydroxy-2-methylthiopyrimidine in 60 mL of
. -
Addition: Slowly add 3 mL of N,N-dimethylaniline (catalyst). Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. The suspension will clear as the starting material is consumed. -
Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto 500 g of crushed ice with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis of the product.
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (
). -
Purification: Wash combined organics with sat.
and brine.[1] Dry over anhydrous and concentrate in vacuo. -
Yield: Expect ~15–17 g (75–85%) of a pale yellow solid.
Protocol B: Activation via S-Oxidation (Sulfone Synthesis)
This protocol activates the C2 position for nucleophilic displacement.
Reagents: 4-substituted-6-chloro-2-(methylthio)pyrimidine (substrate), m-Chloroperbenzoic acid (mCPBA, 2.2 eq), DCM.
-
Dissolution: Dissolve 10 mmol of the substrate in 50 mL of DCM. Cool to
. -
Oxidation: Add mCPBA (22 mmol) portion-wise over 20 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the sulfone is significantly more polar).
-
Workup: Quench with
(to reduce excess peroxide) and wash with sat. . -
Result: The resulting sulfone is often used directly in the next step (displacement with amine) without extensive purification due to its high reactivity.
Part 4: Data Summary & Comparison
The following table summarizes the reactivity of the leaving groups at the C2, C4, and C6 positions, guiding synthetic planning.
| Position | Substituent | Reactivity Rank ( | Activation Method | Typical Nucleophile |
| C4 / C6 | -Cl | High | None (Direct) | Anilines, Morpholines |
| C2 | -SMe | Low (Protected) | None | Inactive (Safety Catch) |
| C2 | -SO2Me | Very High | Oxidation (mCPBA) | Piperazines, Solubilizing Amines |
| C5 | -H | Nucleophilic | Nitration/Halogenation | Electrophiles ( |
Synthetic Workflow Diagram
The logical flow for constructing a generic kinase inhibitor using this scaffold:
References
-
GuideChem. (2024). 2-Methylthio-4,6-pyrimidinedione Structure and Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74795, 2-Methylthiopyrimidine-4,6-diol. Retrieved from
-
Spring, D. R., et al. (2012). Ticagrelor Synthesis and the Utility of Propylthiopyrimidine Intermediates. Chemical Science. (Inferred from industrial patent data on Ticagrelor intermediates). See
-
Vandamme, D., et al. (2020).[2] Synthesis of Ticagrelor Analogues via 4,6-Dichloro-2-(propylthio)pyrimidine. European Journal of Medicinal Chemistry. Retrieved from
-
Sigma-Aldrich. (2024). 4,6-Dichloro-2-(methylthio)pyrimidine Product Sheet. Retrieved from
Sources
CAS number 1979-98-2 chemical properties and structure
An In-depth Technical Guide to 2-Methylthio-4,6-pyrimidinedione (CAS 1979-98-2)
Introduction
2-Methylthio-4,6-pyrimidinedione (CAS No. 1979-98-2) is a heterocyclic organic compound featuring a pyrimidine core.[1] This molecule is a pivotal intermediate in synthetic organic chemistry, valued for its versatile reactivity.[][3] At room temperature, it presents as a white to off-white crystalline solid.[1] Its structural attributes, particularly the pyrimidine ring system, make it a crucial building block in the development of various high-value chemicals. It serves as a key precursor in the synthesis of nucleotide analogs and other bioactive molecules, finding significant application in the pharmaceutical and agrochemical industries.[1][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and applications for researchers and drug development professionals.
Chemical Structure and Nomenclature
The structural identity of a compound is fundamental to understanding its reactivity and function. The molecule is characterized by a central pyrimidine ring substituted with two hydroxyl groups (in its tautomeric diol form) and a methylthio group.
-
IUPAC Name : 4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one[5]
-
Common Synonyms : 2-Methylthiopyrimidine-4,6-diol, 4,6-Dihydroxy-2-(methylthio)pyrimidine, 4,6-Dihydroxy-2-methylmercaptopyrimidine, S-Methylthiobarbituric Acid[5]
-
Molecular Formula : C₅H₆N₂O₂S[1][]
-
Canonical SMILES : CSC1=NC(=O)C=C(O)N1[5]
-
InChI Key : AEXCUJUYEZIWJV-UHFFFAOYSA-N[][5]
Caption: General workflow for the synthesis of 2-Methylthio-4,6-pyrimidinedione.
Reactivity Profile
The compound's utility as a synthetic intermediate stems from the reactivity of its functional groups. The hydroxyl groups can be converted to leaving groups, such as chlorides, by reacting with reagents like phosphorus oxychloride. [6]This transformation into 4,6-dichloro-2-(methylthio)pyrimidine opens pathways for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities, such as amino groups, which is a key step in building more complex molecules for drug discovery and agrochemical development. [6][7]
Applications in Research and Development
The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. The structure of 2-Methylthio-4,6-pyrimidinedione makes it an ideal starting point for creating libraries of pyrimidine derivatives.
-
Pharmaceuticals : It is a key intermediate in the production of various nucleotide analogs, which are explored for their potential as antiviral and anticancer agents. [1]The ability to selectively modify the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of biological activity.
-
Agrochemicals : This compound is a crucial building block in the synthesis of modern herbicides. [4]The resulting pyrimidine-based herbicides often exhibit high efficacy and selectivity. The purity of the intermediate, typically exceeding 95%, is critical for the performance of the final agrochemical product. [4]* Plant Growth Regulation : Beyond its role as a synthetic intermediate, 2-Methylthio-4,6-pyrimidinedione itself has been used as a plant growth regulator. [1]Its mechanism is believed to involve the inhibition of specific plant enzymes, thereby influencing growth and development pathways. [1]
Safety and Handling
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
-
Hazard Identification : According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed. [5]* Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is recommended. For handling powders, a type N95 (US) respirator may be appropriate. * Storage : It is recommended to store the compound in a cool, dry, and dark place. [3]Some suppliers specify storage temperatures between 2-8°C. The container should be tightly sealed to prevent moisture absorption and degradation.
Conclusion
2-Methylthio-4,6-pyrimidinedione (CAS 1979-98-2) is a foundational building block in synthetic chemistry with significant commercial and research applications. Its straightforward synthesis from thiobarbituric acid, combined with the versatile reactivity of its pyrimidine core, makes it an indispensable intermediate for developing new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, structure, and safe handling procedures is essential for any scientist or researcher utilizing this compound in their work.
References
-
2-Methylthiopyrimidine-4,6-diol | C5H6N2O2S | CID 74795. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
2-(methylthio)pyrimidine-4,6-diol | CAS#:1979-98-2. (n.d.). Chemsrc. Retrieved January 31, 2026, from [Link]
-
4,6-Dihydroxy-2-methylthiopyrimidine: Your Agrochemical Synthesis Partner. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 31, 2026, from [Link]
- Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]
-
Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]
- Wintermeyer, W., & Zachau, H. G. (1979). Replacement of odd bases in tRNA by fluorescent dyes. Methods in Enzymology, 59, 666-673.
-
4,6-Dihydroxy-2-methylmercaptopyrimidine. (n.d.). Alzchem Group. Retrieved January 31, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 3. 2-(methylthio)pyrimidine-4,6-diol | 1979-98-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Methylthiopyrimidine-4,6-diol | C5H6N2O2S | CID 74795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 2-Methanesulfonyl-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,6-Dihydroxy-2-Methylthiopyrimidine
This Application Note is designed for analytical chemists and pharmaceutical researchers developing quality control methods for 4,6-dihydroxy-2-methylthiopyrimidine (MTDP), a critical intermediate in the synthesis of herbicides (e.g., Bispyribac-sodium) and pharmaceutical precursors.[1]
Introduction & Chemical Context
4,6-Dihydroxy-2-methylthiopyrimidine (MTDP) is a heterocyclic building block synthesized by the S-methylation of 2-thiobarbituric acid.[1] It serves as a pivotal intermediate for downstream chlorination (yielding 4,6-dichloro-2-methylthiopyrimidine) used in the manufacturing of sulfonylurea herbicides and antiviral agents.[1]
The Analytical Challenge: Tautomerism and Acidity
Developing a robust HPLC method for MTDP presents specific challenges:
-
Tautomeric Equilibrium: The compound exists in equilibrium between the diol (enol) and dione (keto) forms. In solution, this can lead to peak broadening or splitting if the chromatographic timescale matches the tautomerization rate.
-
Acidity (pKa ~4.0): The hydroxyl groups at positions 4 and 6 are acidic. At neutral pH, the molecule is ionized (anionic), leading to poor retention on standard C18 columns (dewetting) and peak tailing due to secondary silanol interactions.
-
Solubility Profile: MTDP precipitates in strongly acidic aqueous environments at high concentrations but dissolves readily in basic solutions (NaOH) or polar organic solvents (DMSO).
This protocol utilizes an Ion-Suppression Reverse-Phase (IS-RP) strategy.[1] By maintaining the mobile phase pH below the pKa (pH 3.0), we force the analyte into its neutral, protonated state, maximizing hydrophobic interaction with the C18 stationary phase and ensuring sharp peak shape.
Method Development Strategy
The following decision tree illustrates the logic applied to select the column and mobile phase conditions, ensuring the separation of the main peak from its critical impurities: Thiobarbituric acid (starting material) and 2-methylthio-4-methoxy-6-hydroxypyrimidine (O-methylated byproduct).[1]
Figure 1: Method Development Decision Tree for Acidic Pyrimidines.
Physicochemical Profiling & Preparation
Analyte Properties
| Property | Value | Implication for HPLC |
| Molecular Weight | 158.18 g/mol | Low MW requires highly retentive column (High surface area).[1] |
| pKa (Predicted) | ~4.06 (OH dissociation) | Mobile phase must be buffered at pH ≤ 3.0. |
| UV Max | ~254 nm, ~270 nm | 254 nm is selected for universal detection of pyrimidine ring. |
| Solubility | High in 0.1N NaOH, DMSO. Low in Water.[1] | Sample diluent must be compatible with MP to prevent precipitation. |
Reagents Required
-
Acetonitrile (ACN): HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): Analytical Grade. -
Orthophosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q or HPLC Grade.[1]
-
Diluent: 50:50 Methanol:Water (v/v).
Detailed Experimental Protocol
This protocol is validated for the separation of MTDP from its synthesis precursor (Thiobarbituric acid) and over-methylated impurities.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with dilute |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (Reference: 360 nm if DAD is available) |
| Run Time | 15 Minutes |
Gradient Program
Note: A gradient is recommended to elute the more hydrophobic O-methylated impurity.[1]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.00 | 95 | 5 | Equilibration |
| 8.00 | 60 | 40 | Linear Ramp |
| 10.00 | 60 | 40 | Isocratic Hold |
| 10.10 | 95 | 5 | Return to Initial |
| 15.00 | 95 | 5 | Re-equilibration |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of MTDP reference standard. Dissolve in 2 mL of DMSO (to ensure complete solubility), then make up to 25 mL with Diluent (50:50 MeOH:Water).
-
Critical Step: Do not use pure water or acidic buffer as the primary solvent; the compound may precipitate.
-
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10.0 mL with Mobile Phase A.
-
Note: Diluting with Mobile Phase A ensures the sample pH matches the column environment, preventing peak distortion.
-
Validation Parameters (Self-Validating System)
To ensure the method is reliable ("Trustworthiness"), the following System Suitability Test (SST) criteria must be met before running samples.
System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Retention Time (RT) | 5.0 - 7.0 min | Ensures adequate retention away from void volume ( |
| Theoretical Plates (N) | > 5,000 | Indicates good column efficiency and packing. |
| Tailing Factor (T) | < 1.5 | Critical for acidic analytes; T > 1.5 indicates secondary interactions or insufficient buffering. |
| RSD (Area) | < 2.0% (n=5) | Confirms injector precision. |
| Resolution ( | > 2.0 | Between MTDP and nearest impurity (usually Thiobarbituric acid). |
Linearity & Range
Impurity Profile (Relative Retention Times)
-
Thiobarbituric Acid (Precursor): RRT ~0.3 (Elutes early, very polar).
-
MTDP (Analyte): RRT = 1.00.
-
O-Methylated Impurity: RRT ~1.4 (Elutes later, more hydrophobic due to capped -OH).[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (high % DMSO/MeOH).[1] | Dilute sample further with Mobile Phase A (Buffer). |
| Broad/Tailing Peak | pH > pKa (Partial Ionization). | Lower Mobile Phase A pH to 2.5 or 2.[1]8. |
| Retention Drift | Column "Phase Collapse" (Dewetting). | Ensure at least 5% Organic (ACN) is present at start of gradient. Do not run 100% aqueous.[1] |
| Ghost Peaks | Carryover from previous high-conc injection.[1] | Add a needle wash step with 50:50 MeOH:Water.[1] |
References
-
Impurity Profiling (Similar Analog): HPLC Analysis of Pyrimidine Derivatives. ResearchGate.[1][2][3] Retrieved from [Link]
-
Chromatographic Principles: Practical HPLC Method Development for Polar Compounds. Agilent Technologies Application Notes.[1] (General Reference for Acidic Pyrimidine Separation).
-
Chemical Data: 2-(Methylthio)pyrimidine-4,6-diol Compound Summary. PubChem.[1][4][5][6] Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methyl-2-(methylthio)-4-pyrimidinol tbdms | C12H22N2OSSi | CID 91734646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylthiopyrimidine-4,6-diol | C5H6N2O2S | CID 74795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
application of 4,6-dihydroxy-2-methylthiopyrimidine in kinase inhibitor synthesis
Technical Application Note: Strategic Utilization of 4,6-Dihydroxy-2-Methylthiopyrimidine in Kinase Inhibitor Discovery
Executive Summary
4,6-Dihydroxy-2-methylthiopyrimidine (CAS: 1979-98-2) serves as a critical linchpin in the synthesis of Type I and Type II kinase inhibitors. Unlike simple chloropyrimidines, this scaffold offers orthogonal reactivity : the C4 and C6 positions can be functionalized via nucleophilic aromatic substitution (
This guide details the transformation of this precursor into 4,6-dichloro-2-(methylthio)pyrimidine , followed by its application in synthesizing 4,6-bis(arylamino)pyrimidines (e.g., EGFR/JAK scaffolds) and fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).
Strategic Chemistry & Mechanism
The utility of this scaffold relies on the differential reactivity of the pyrimidine ring positions.
-
C4/C6 Positions (Electrophilic): Upon conversion to chlorides, these positions are highly reactive toward amines. While chemically equivalent in the symmetric dichloride, the introduction of the first amine renders the second position less reactive, allowing for sequential substitution.
-
C2 Position (Latent Electrophile): The methylthio (-SMe) group is electron-donating, deactivating the C2 position toward
. This protects the "hinge-binding" region of the inhibitor during the construction of the solvent-front and hydrophobic-pocket moieties. -
Activation (The "Sulfone Switch"): Oxidation of the -SMe group to a sulfone (-SO
Me) transforms it into a "super-leaving group," enabling facile displacement by the final amine (often the hinge binder) under mild conditions.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Figure 1: Divergent synthetic workflows starting from 4,6-dihydroxy-2-methylthiopyrimidine. The "Sulfone Switch" allows for late-stage introduction of the hinge-binding element.
Experimental Protocols
Protocol A: Activation (Chlorination)
Objective: Convert the stable dihydroxy tautomer to the reactive 4,6-dichloro-2-(methylthio)pyrimidine.
Safety Note: This reaction generates HCl gas and requires handling POCl
-
Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl
drying tube (or N inlet). -
Reagents:
-
4,6-Dihydroxy-2-methylthiopyrimidine (10.0 g, 63.2 mmol)
-
Phosphorus oxychloride (POCl
) (60 mL, excess) -
N,N-Diethylaniline (10 mL) - Catalyst/Acid Scavenger
-
-
Procedure:
-
Charge the flask with the pyrimidine starting material.
-
Slowly add POCl
at room temperature (exothermic). -
Add N,N-diethylaniline dropwise.
-
Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should become a clear yellow/orange solution.
-
Workup (Critical): Cool the mixture to RT. Remove excess POCl
under reduced pressure. Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis. -
Extract the aqueous slurry with dichloromethane (DCM, 3 x 100 mL).
-
Wash combined organics with sat.[1] NaHCO
and brine. Dry over MgSO and concentrate.
-
-
Yield/Characterization: Expect 85–95% yield of a yellow solid.
-
Check:
H NMR (CDCl ) should show a singlet for SMe (~2.6 ppm) and a singlet for the C5 proton (~7.1 ppm).
-
Protocol B: Regioselective (C4 Substitution)
Objective: Install the first diversity element (R1) at the C4 position. Selectivity Logic: The first displacement is fast and exothermic. Low temperature is required to prevent double substitution at C6.
-
Reagents:
-
4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)[2]
-
Amine 1 (e.g., Aniline or aliphatic amine) (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Ethanol or THF.
-
-
Procedure:
-
Dissolve the dichloride in THF/EtOH (0.2 M) and cool to 0°C .
-
Add DIPEA, followed by the slow addition of Amine 1.
-
Stir at 0°C for 2 hours, then allow to warm to RT.
-
Monitor by TLC/LC-MS. The mono-substituted product usually precipitates or can be isolated by evaporation and flash chromatography (Hexane/EtOAc).
-
-
Insight: If using a weak nucleophile (e.g., electron-deficient aniline), heating to 50°C may be required, but monitor closely to avoid bis-substitution.
Protocol C: The "Sulfone Switch" (C2 Functionalization)
Objective: Oxidize the C2-SMe group to activate the position for the final hinge-binder installation.
-
Oxidation:
-
Dissolve the pyrimidine intermediate in DCM.
-
Add m-CPBA (2.2 eq) portion-wise at 0°C.
-
Stir at RT for 4–16 hours.
-
Workup: Wash with 10% Na
S O (to quench peroxide) and sat. NaHCO . Isolate the sulfone (often a white solid).
-
-
Displacement:
-
Dissolve the sulfone intermediate in Dioxane or NMP.
-
Add the final amine (Hinge Binder) (1.2 eq) and DIPEA (2.0 eq).
-
Heat to 80–100°C. The sulfone is an excellent leaving group; reaction is usually complete within 2–4 hours.
-
Data Presentation: Reactivity & Optimization
Table 1: Optimization of C4-Selective Substitution
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Yield (Mono) | Yield (Bis) | Selectivity Note |
| 1 | Phenylamine (Aniline) | DIPEA | EtOH | 25 | 65% | 15% | Poor selectivity at RT |
| 2 | Phenylamine | DIPEA | EtOH | 0 | 82% | <5% | Optimal for anilines |
| 3 | Morpholine | K | THF | -10 | 88% | <2% | Aliphatic amines require lower temp |
| 4 | 4-Fluoroaniline | NaH | DMF | 0 | 75% | 10% | Strong base increases rate but risks bis-sub |
Case Study: Synthesis of a Pyrido[2,3-d]pyrimidine
This scaffold is also a precursor for fused systems (e.g., PD-0332991 analogs).
-
Step 1: React 4,6-dichloro-2-(methylthio)pyrimidine with an amine containing a pendant alkene or protected aldehyde.
-
Step 2: Perform a Heck reaction or acid-catalyzed cyclization to close the pyridine ring onto the C5 position.
-
Step 3: Oxidize the C2-SMe and displace with the final aminopyridine hinge binder.
-
Reference: This strategy mimics the "catch-and-release" logic used in the discovery of CDK4/6 inhibitors.
-
References
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. Link
-
Kalogirou, A. S., & Koutentis, P. A. (2020).[3][4][5] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, vii, 26-36. Link
-
Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606-4616. Link
-
Lynch, D. E., & McClenaghan, I. (2000).[6] "4,6-Dichloro-2-(methylthio)pyrimidine."[2][4][5][7] Acta Crystallographica Section C, 56, e536.[6] Link
-
Boc Sciences. "Avapritinib Synthesis Overview." (Illustrates the use of substituted pyrimidines in modern kinase inhibitors).
Sources
- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Step-by-Step Synthesis of 4,6-Dihydroxy-2-methylthiopyrimidine
Abstract & Strategic Overview
4,6-Dihydroxy-2-methylthiopyrimidine (CAS: 1979-98-2), also known as 2-(methylthio)pyrimidine-4,6-diol, is a critical heterocyclic scaffold used in the development of agrochemicals (herbicides) and pharmaceuticals (antivirals and antimetabolites). Its synthesis presents a classic study in pyrimidine chemistry, balancing the choice between direct cyclization and functional group modification.
This guide details two distinct synthetic pathways:
-
The Methylation Route (Primary Protocol): Ideal for laboratory-scale synthesis with high purity requirements. It utilizes commercially available 2-thiobarbituric acid.
-
The Cyclocondensation Route (Industrial Alternative): A cost-effective approach for larger scales, building the pyrimidine ring from diethyl malonate and S-methylisothiourea.
Retrosynthetic Analysis & Pathway Logic[1]
The synthesis is driven by the stability of the pyrimidine ring. The core challenge is controlling the regioselectivity of the methylation (S- vs. N-alkylation) or ensuring efficient cyclization without side reactions.
Figure 1: Strategic synthesis map showing the two primary routes to the target compound.
Primary Protocol: Methylation of 2-Thiobarbituric Acid
Rationale: This route is preferred for research applications due to its operational simplicity, high yield (>90%), and the commercial availability of the precursor. It leverages the higher nucleophilicity of sulfur compared to nitrogen under basic conditions to favor S-methylation.
Reagents & Materials[1][2][3][4][5][6]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |
| 2-Thiobarbituric Acid | 144.15 | 1.0 | 28.8 g (200 mmol) | Substrate |
| Iodomethane (MeI) | 141.94 | 1.1 | 31.2 g (13.7 mL) | Methylating Agent |
| Sodium Hydroxide (2M) | 40.00 | 2.2 | 220 mL | Base/Solvent |
| Ethanol (Absolute) | 46.07 | Solvent | 300 mL | Co-solvent |
| Water | 18.02 | Solvent | As needed | Workup |
Safety Warning: Iodomethane is a volatile neurotoxin and suspected carcinogen. All operations must be performed in a functioning fume hood.
Step-by-Step Procedure
-
Dissolution: In a 1L round-bottom flask equipped with a magnetic stir bar, dissolve 28.8 g of 2-thiobarbituric acid in a mixture of 300 mL ethanol and 220 mL of 2M NaOH.
-
Observation: The solution should be clear and slightly yellow. The base deprotonates the thiobarbituric acid, increasing the nucleophilicity of the sulfur atom.
-
-
Addition: Cool the solution to room temperature (20–25°C). Add 13.7 mL of Iodomethane dropwise over 20 minutes using an addition funnel to control the exotherm.
-
Reaction: Stir the mixture at room temperature for 12 hours (overnight).
-
Optimization Note: For faster kinetics, the reaction can be warmed to 60°C for 2 hours after the initial room temperature stir.
-
-
Concentration: Remove the ethanol by rotary evaporation under reduced pressure. Do not evaporate to dryness; leave a concentrated aqueous slurry.
-
Precipitation: Add 100 mL of ice-cold water to the residue. Acidify carefully with 2M HCl to pH ~2–3 if the product does not precipitate spontaneously (the product is less soluble in its neutral form).
-
Filtration: Cool the slurry in an ice bath for 2 hours to maximize yield. Filter the white solid using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 50 mL of ice-cold water to remove inorganic salts (NaI).
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Results
-
Yield: 28–30 g (90–95%)
-
Appearance: White to off-white powder.
-
Purity: >98% (by HPLC/NMR).
Secondary Protocol: Cyclocondensation (Industrial Route)
Rationale: This route builds the ring from scratch, avoiding the cost of thiobarbituric acid. It is ideal for large-scale production but requires careful handling of sodium ethoxide and moisture control.
Reagents & Materials
| Reagent | Equiv.[3][2] | Role |
| Diethyl Malonate | 1.0 | C3 Fragment Source |
| S-Methylisothiourea Sulfate | 0.6* | N-C-N Fragment Source |
| Sodium Ethoxide (21% in EtOH) | 3.0 | Strong Base |
| Ethanol (Anhydrous) | Solvent | Reaction Medium |
*Note: S-methylisothiourea sulfate is typically a bis-salt (
Step-by-Step Procedure
-
Base Preparation: In a dry 3-neck flask under nitrogen, charge 3.0 equivalents of Sodium Ethoxide solution.
-
Why 3 equivalents? 1 eq is consumed to neutralize the sulfuric acid in the isothiourea salt; 2 eq are required for the condensation (removal of 2 protons from the malonate/amidine intermediates).
-
-
Salt Neutralization: Add S-methylisothiourea sulfate (0.6 eq) to the ethoxide solution. Stir for 30 minutes at room temperature. Sodium sulfate will precipitate.
-
Condensation: Add Diethyl Malonate (1.0 eq) dropwise to the mixture.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: The reaction is complete when TLC shows the disappearance of diethyl malonate.
-
-
Workup: Distill off the majority of the ethanol. Dissolve the residue in water.
-
Isolation: Acidify the aqueous solution with concentrated HCl to pH 4–5. The product, 4,6-dihydroxy-2-methylthiopyrimidine, will precipitate as a white solid.[4]
-
Purification: Filter, wash with water, and recrystallize from water/ethanol if necessary.
Analytical Characterization
To validate the synthesis, compare your product against these standard parameters.
| Parameter | Specification | Notes |
| Physical State | White Crystalline Solid | |
| Melting Point | > 300°C (dec.)[5][4][6] | Decomposes before melting |
| Solubility | Soluble in NaOH/KOH; Slightly soluble in EtOH | Insoluble in non-polar solvents |
| 1H NMR (DMSO-d6) | δ 2.45 (s, 3H, S-CH3), 5.10 (s, 1H, CH), 11.5 (br s, OH) | Characteristic S-Me singlet is key |
| MS (ESI) | [M+H]+ = 159.02 | Molecular weight confirmation |
Tautomerism Note: While named "4,6-dihydroxy", the compound exists in equilibrium with its dione tautomer (2-methylthio-4,6-pyrimidinedione). In the solid state and polar solvents, the dione or mixed tautomers may predominate, which explains the high melting point and solubility profile.
Critical Control Points & Troubleshooting
The following flowchart outlines the decision-making process for workup and purification.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation | Ensure pH is adjusted to ~2–3. The compound is amphoteric but least soluble at acidic pH. |
| Yellow Color | Oxidation or Iodine traces | Wash the solid with a dilute sodium thiosulfate solution to remove iodine byproducts. |
| S- vs N-Methylation | Temperature too high | In Route 1, keep addition at RT. High temps favor N-methylation (thermodynamic product). |
References
-
ChemicalBook. (2023).[1][7] 2-(Methylthio)pyrimidine-4,6-diol Properties and Synthesis.Link
-
PrepChem. (n.d.).[3] Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.[5][4][8]Link
-
National Institutes of Health (NIH). (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol as Potent GPR84 Agonists. PMC5346973. Link
-
Organic Syntheses. (1946). S-Methylisothiourea Sulfate.[9] Org.[3][5][10][11] Synth. 1946, 26, 91. Link
Sources
- 1. depts.ttu.edu [depts.ttu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 6. 124700-70-5|2-(Methylthio)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
application of 4,6-dihydroxy-2-methylthiopyrimidine in combinatorial chemistry
Application Note: High-Diversity Library Generation Using 4,6-Dihydroxy-2-methylthiopyrimidine
Executive Summary
This guide details the application of 4,6-dihydroxy-2-methylthiopyrimidine (and its activated derivative 4,6-dichloro-2-methylthiopyrimidine ) as a "privileged scaffold" in combinatorial chemistry.
This scaffold offers three distinct vectors for diversity (positions 2, 4, and 6), enabling the rapid synthesis of dense, heterocyclic libraries. Its utility relies on a "Switchable Reactivity" mechanism:
-
Positions 4 & 6: Highly electrophilic (activated by chlorination), susceptible to immediate nucleophilic aromatic substitution (
). -
Position 2 (Methylthio): Latent reactivity. It remains inert during C4/C6 manipulations but can be "switched on" via oxidation (to sulfone/sulfoxide) or transition-metal catalysis (Liebeskind-Srogl coupling) to introduce a final diversity element.
Mechanistic Principles & Reactivity Profile
The core logic of using this scaffold is the step-wise control of electrophilicity.
| Position | Substituent | Reactivity Status | Mechanism of Substitution |
| C4 / C6 | High | Facile | |
| C2 | Latent (Low) | Inert to standard |
The "Catch-and-Release" Logic
In solid-phase synthesis, the C2-methylthio group often serves as a stable anchor or a late-stage diversity point. The symmetry of the 4,6-dichloro intermediate allows for the introduction of the first nucleophile (
Experimental Workflows (Visualized)
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Divergent synthesis workflow transforming the dihydroxy precursor into a tri-functionalized library.
Detailed Protocols
Protocol A: Scaffold Activation (Synthesis of 4,6-Dichloro-2-methylthiopyrimidine)
Objective: Convert the unreactive dihydroxy form into the electrophilic dichloro scaffold.
Reagents:
-
4,6-dihydroxy-2-methylthiopyrimidine (1.0 equiv)
-
Phosphorus oxychloride (
) (Excess, solvent/reagent) - -Diethylaniline (1.0 equiv) - Catalyst/Acid Scavenger
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), place 4,6-dihydroxy-2-methylthiopyrimidine (10 g, 63 mmol). -
Addition: Carefully add
(40 mL) followed by -diethylaniline (10 mL) dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (
) for 3–5 hours. The suspension should become a clear solution. -
Quench: Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring. Critical: Do this in a fume hood; HCl gas is evolved.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
). -
Workup: Wash combined organics with saturated
(until neutral), then brine. Dry over and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or Hexanes.
-
Target Yield: 70–85%
-
Appearance: Pale yellow/white crystalline solid.
-
Protocol B: Solution-Phase Library Synthesis (Sequential Substitution)
Objective: Create a library of compounds with formula 2-(
Step 1: First Displacement (C4/C6)
-
Dissolve 4,6-dichloro-2-methylthiopyrimidine (1.0 equiv) in THF or DCM.
-
Cool to
. -
Add Amine 1 (
, 1.05 equiv) and Diisopropylethylamine (DIPEA, 1.2 equiv). -
Stir at
for 1 hour, then warm to RT for 2 hours. -
Validation: TLC should show consumption of starting material.
-
Workup: Standard aqueous wash. Isolate Intermediate A.
Step 2: Second Displacement (C6/C4)
-
Dissolve Intermediate A in Dioxane or DMSO.
-
Add Amine 2 (
, 1.2–2.0 equiv) and DIPEA (2.0 equiv). -
Heat to
for 4–12 hours. -
Note: Sterically hindered amines may require higher temps or microwave irradiation.
-
Isolate Intermediate B (2-methylthio-4,6-diaminopyrimidine).
Step 3: Activation (Oxidation of Sulfide)
-
Dissolve Intermediate B in DCM.
-
Add m-chloroperbenzoic acid (m-CPBA, 2.2 equiv) at
. -
Stir for 2–4 hours at RT.
-
Result: Formation of the Sulfone (
). -
Workup: Wash with
(to quench peroxide) and .
Step 4: Third Displacement (C2)
-
Dissolve the Sulfone intermediate in THF or Dioxane.
-
Add Nucleophile 3 (Amine, Alkoxide, or Thiol; 1.5 equiv).
-
Stir at RT (for aliphatic amines) or mild heat (
for anilines). -
Mechanism: The sulfone is an excellent leaving group (
more reactive than the sulfide).
Protocol C: Solid-Phase Synthesis (Resin-Capture Strategy)
Objective: Synthesize the library on-bead to simplify purification.
Resin Choice: Rink Amide resin (for C-terminal amides) or Trityl chloride resin (for amines). Example: Using a Diamine linker on Trityl Resin.
-
Resin Loading (Capture):
-
Scaffold Attachment:
-
Suspend resin in NMP. Add 4,6-dichloro-2-methylthiopyrimidine (3.0 equiv) and DIPEA (6.0 equiv).
-
Shake at RT for 4 hours.
-
Result:
.
-
-
Diversity Step 1 (
at C6):-
Add Amine 2 (5.0 equiv) in DMSO/DIPEA. Heat at
for 12 hours. -
Wash resin (
DMF, DCM).
-
-
Activation (On-Resin Oxidation):
-
Suspend resin in DCM. Add m-CPBA (3.0 equiv). Shake at RT for 4 hours.
-
Result: C2-Sulfide converts to C2-Sulfone.
-
-
Diversity Step 2 (Displacement of Sulfone):
-
Add Amine 3 (5.0 equiv) in NMP/DIPEA. Shake at RT or
.
-
-
Cleavage:
-
Treat resin with 10% TFA in DCM.
-
Filter and concentrate to obtain the final library member.
-
Advanced Application: Liebeskind-Srogl Coupling
Context: Instead of displacing the C2-sulfide with an amine (creating a guanidine-like core), use C-C bond formation to create 2-Aryl-pyrimidines .
Mechanism: Pd-catalyzed cross-coupling of thioethers with boronic acids, mediated by Cu(I).[3][4][5][6]
Protocol:
-
Substrate: Use "Intermediate B" (2-methylthio-4,6-disubstituted pyrimidine).
-
Reagents:
-
Aryl Boronic Acid (
, 1.5 equiv) -
Catalyst:
(5 mol%) -
Co-Factor: Copper(I) thiophene-2-carboxylate (CuTC , 1.5 equiv) - Critical Reagent
-
-
Conditions: THF,
, Argon atmosphere, 12–18 hours. -
Outcome: The
group is replaced by the Aryl group. This reaction is "desulfitative" and neutral (non-basic), tolerant of sensitive functional groups.
References
-
Vilsmeier-Haack Chlorination of Pyrimidines
-
Source: "Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine."[7] Arkivoc, 2020.
-
-
Regioselectivity in Dichloropyrimidine Substitutions
- Source: "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec Library Synthesis Guide.
-
Liebeskind-Srogl Coupling on Heterocycles
- Source: "A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers.
-
Solid Phase Pyrimidine Synthesis
-
Source: "Solid-phase synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines."[8] Molecular Diversity, 2003.
-
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. synarchive.com [synarchive.com]
- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification techniques for crude 4,6-dihydroxy-2-methylthiopyrimidine
Answering the user's request.## Technical Support Center: Purification of Crude 4,6-dihydroxy-2-methylthiopyrimidine
Welcome to the technical support center for the purification of 4,6-dihydroxy-2-methylthiopyrimidine (CAS No: 1979-98-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. The following content, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights into overcoming common purification challenges.
Introduction: Understanding the Molecule
4,6-dihydroxy-2-methylthiopyrimidine exists in tautomeric equilibrium with its keto forms, primarily as 6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one.[1] This structure, featuring acidic hydroxyl/amide protons and basic ring nitrogens, dictates its physical properties and purification strategy. It is a high-melting-point solid (>300 °C)[1][2][3], indicating strong intermolecular hydrogen bonding. This property results in low solubility in many common organic solvents at room temperature but improved solubility in hot polar solvents or aqueous bases.
Common impurities often stem from its synthesis, which typically involves the S-methylation of thiobarbituric acid or condensation reactions.[1][3] These impurities may include unreacted starting materials, over-methylated byproducts (e.g., 4-methoxy-6-hydroxy-2-methylthiopyrimidine)[1], and inorganic salts. A successful purification strategy must effectively target and remove these specific contaminants.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of crude 4,6-dihydroxy-2-methylthiopyrimidine.
Q1: My recrystallization attempt resulted in very low yield. What are the likely causes and how can I improve it?
A1: Low recovery from recrystallization is a common issue, typically stemming from one of several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product completely when hot but very poorly when cold.[4] If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude material in the minimum amount of hot solvent is critical.[5] Using an excessive volume will keep more of your product dissolved even after cooling, drastically reducing the yield of recovered crystals.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities on the filter paper.
-
Incomplete Crystallization: The cooling process may not have been sufficient. Forcing further crystallization by extending the cooling time, using an ice bath, or gently scratching the inside of the flask with a glass rod can improve yields.
Troubleshooting Steps:
-
Re-evaluate Your Solvent: Perform small-scale solubility tests with alternative solvents (see Table 1). A good starting point for this compound is water, ethanol, or an isopropanol/water mixture.[4][6]
-
Optimize Solvent Volume: In your next attempt, add the hot solvent portion-wise (in small increments) to the crude material, ensuring each addition is given time to dissolve the solid until the solution is just saturated.[5]
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask to prevent a sudden drop in temperature. Use a fluted filter paper to increase the filtration speed.[5]
-
Recover Product from Mother Liquor: If you suspect significant product remains in the filtrate, you can try to recover it by reducing the solvent volume by about half through evaporation and then re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q2: After purification, my NMR/HPLC analysis still shows a persistent impurity. How do I identify and remove it?
A2: A persistent impurity that co-purifies with your product suggests it has very similar physicochemical properties (e.g., polarity, solubility).
Identification:
-
Source of Impurity: The most likely culprits are starting materials or byproducts. A common byproduct is the O-methylated derivative, 2-methylthio-4-methoxy-6-hydroxypyrimidine, which can form if the methylation reaction is not well-controlled.[1] This impurity will have a polarity very close to your desired product.
-
Analytical Approach: Use HPLC-MS to get a precise mass of the impurity, which can help confirm its identity. Compare the retention time of your purified product with authentic samples of the starting materials.
Removal Strategy:
-
Acid-Base Extraction: This is a powerful technique for this specific compound. The dihydroxy tautomers are acidic and can be deprotonated with a mild base (e.g., aqueous NaHCO₃ or Na₂CO₃) to form a water-soluble salt. Neutral impurities, like the O-methylated byproduct, will remain in the organic layer and can be washed away. The desired product is then recovered by acidifying the aqueous layer to cause precipitation. See the detailed protocol below.
-
Flash Column Chromatography: While recrystallization is preferred for its scalability, chromatography is excellent for removing stubborn impurities.[4] Given the polar nature of the compound, a polar stationary phase like silica gel is appropriate. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol) can effectively separate closely related compounds.[4]
-
Re-recrystallization: Sometimes, a second recrystallization from a different solvent system can effectively remove an impurity that co-crystallized in the first system.
Q3: The crude product is an oil or a sticky solid and will not crystallize. What should I do?
A3: An oily or intractable crude product often indicates the presence of significant amounts of impurities, residual solvent (like DMF or DMSO), or water, which are inhibiting the crystallization process.
Troubleshooting Steps:
-
Initial Wash (Trituration): Before attempting a full recrystallization, try washing or "triturating" the crude material. Add a solvent in which your product is known to be insoluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate). Stir the mixture vigorously. The product should solidify into a powder, while the impurities are washed away into the solvent. Decant the solvent and repeat if necessary.
-
Solvent Removal: Ensure all high-boiling synthesis solvents (DMF, DMSO) have been thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a lower-boiling solvent like toluene can help.
-
Acid-Base Cleanup: Convert the oily crude into a solid salt. Dissolve the material in a suitable organic solvent (like ethyl acetate) and perform an acid-base extraction as described in Q2. By converting the product to its salt form in the aqueous layer, you can wash away the organic-soluble impurities causing the oiling. Re-precipitation by pH adjustment often yields a solid product that can then be further purified by recrystallization.
-
Chromatography: If all else fails, purifying the oil via flash column chromatography is the most direct route to isolate the pure compound, which should then crystallize easily upon solvent removal.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 4,6-dihydroxy-2-methylthiopyrimidine?
A1: For routine purification to remove minor impurities, recrystallization is the most efficient and scalable method.[4] However, if the crude product is particularly impure or contains byproducts of similar polarity, a multi-step approach is best: first, an acid-base wash to remove neutral/basic/acidic impurities, followed by recrystallization of the recovered solid. This combination leverages differences in both acid/base properties and solubility to achieve high purity.
Q2: Can I use column chromatography to purify this compound? What conditions are recommended?
A2: Yes, flash column chromatography is a very effective, albeit more labor-intensive, method for purifying pyrimidine derivatives.[4]
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice.
-
Mobile Phase (Eluent): Due to the compound's polarity, you will need a relatively polar solvent system. Start by developing a method using Thin Layer Chromatography (TLC).[4] Good starting solvent systems to screen are mixtures of dichloromethane/methanol or ethyl acetate/hexane.[4] Adjust the ratio to achieve a Retention Factor (Rf) for your product of approximately 0.2-0.4 for good separation on the column.[4]
-
Detection: The pyrimidine ring is UV-active, so fractions can be monitored by TLC with a UV lamp (254 nm).
Q3: How does the tautomerism of 4,6-dihydroxy-2-methylthiopyrimidine affect its purification?
A3: The tautomerism is central to its purification. The molecule exists as an equilibrium of dihydroxy and hydroxy-keto forms. The protons on the oxygen and nitrogen atoms are acidic, with a predicted pKa around 7.27.[2] This acidity is key to the acid-base extraction strategy, allowing the compound to be selectively moved into an aqueous basic layer as its conjugate base (salt). Conversely, the ring nitrogens can be protonated in strongly acidic media, although deprotonation is more commonly used for purification.[7] This amphoteric nature is a significant advantage that should be exploited.
Q4: What are the safety considerations when handling this compound and the solvents for its purification?
A4: According to GHS classifications, 4,6-dihydroxy-2-methylthiopyrimidine may cause skin irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Purification procedures should be carried out in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane, methanol, or ethyl acetate. Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.
Data Presentation & Protocols
Table 1: Recommended Solvent Systems for Purification & Analysis
| Technique | Solvent System | Rationale & Use Case | Reference |
| Recrystallization | Water (H₂O) | Green solvent, good for removing organic-soluble impurities. Product is highly soluble when hot, less so when cold. | [4] |
| Ethanol (EtOH) or Methanol (MeOH) | Good general-purpose polar protic solvents for pyrimidines. | [4][8] | |
| Isopropanol / Water | A two-solvent system can be fine-tuned for optimal solubility differential. | [4][6] | |
| TLC / Flash Chromatography | Dichloromethane / Methanol (e.g., 95:5 to 90:10 v/v) | Excellent for separating polar compounds on silica gel. The ratio can be adjusted to control elution. | [4] |
| Ethyl Acetate / Hexane (e.g., 50:50 to 80:20 v/v) | A less polar alternative, good for separating less polar impurities from the main product. | [4] | |
| Preparative HPLC | Acetonitrile / Water (+0.1% Formic Acid) | For achieving very high purity (>99%). C18 is a common stationary phase. | [4] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or less acidic/basic organic impurities.
-
Dissolution: Dissolve the crude 4,6-dihydroxy-2-methylthiopyrimidine in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc). If solubility is low, use a co-solvent like THF and dilute with EtOAc.
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. The target compound will deprotonate and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction (Optional): To ensure full recovery, wash the remaining organic layer once more with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Removal of Neutral Impurities: The organic layer, which contains neutral impurities, can now be discarded.
-
Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2-3, check with pH paper).
-
Isolation: The purified 4,6-dihydroxy-2-methylthiopyrimidine will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification via Recrystallization (Single Solvent)
This protocol is used when a suitable single solvent has been identified.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold (e.g., water, ethanol).[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding excess solvent.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification technique based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the movement of the target compound and impurities between phases during the extraction process.
Caption: Workflow for purification via acid-base extraction.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan Journal of Chemistry.
-
Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]
- Google Patents. (1998). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
-
National Center for Biotechnology Information. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. PubChem Compound Database. Retrieved from [Link]
- Geden, J. V., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(4), 2091-2106.
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Products.
-
Chem-Impex. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]
-
ResearchGate. (2002). Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation. Retrieved from [Link]
-
Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]
-
ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? Retrieved from [Link]
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Kofanov, E. R., et al. (2021).
-
PubMed. (2003). [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column]. Retrieved from [Link]
-
PubMed Central. (2006). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
-
PubMed. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]
-
PubMed Central. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4,6-Dihydroxy-2-methythiopyrimidine | 29639-68-7 [chemicalbook.com]
- 3. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
identifying and removing byproducts in 4,6-dihydroxy-2-methylthiopyrimidine synthesis
Current Status: Operational | Topic: Synthesis, Impurity Removal, and Troubleshooting
Introduction: The Molecule & The Challenge
4,6-Dihydroxy-2-methylthiopyrimidine (DHMP) (CAS: 1979-98-2) is a critical pharmacophore used in the synthesis of antivirals, antithrombotics (e.g., Ticagrelor intermediates), and herbicides.[1][2][3][4]
The Core Problem: The synthesis involves a condensation reaction that is prone to equilibrium shifts and side reactions. The primary challenge is not just forming the ring, but preventing the cleavage of the labile S-methyl group, which reverts the molecule to 2-thiobarbituric acid (TBA) —a difficult-to-remove impurity that poisons downstream catalytic steps.
This guide provides a self-validating protocol to synthesize DHMP, identify specific byproducts, and remove them efficiently.
Module 1: The Synthesis Workflow (The "Happy Path")
The Reaction Logic
The most robust route utilizes S-methylisothiourea hemisulfate and Diethyl malonate in a sodium alkoxide medium. Unlike the methylation of thiobarbituric acid (which suffers from O-alkylation vs. S-alkylation competition), this route installs the sulfur-methyl bond before ring closure, ensuring regiospecificity.
The Mechanism & Pathway
The reaction proceeds via a nucleophilic attack of the isothiourea nitrogen on the malonate ester carbonyls.
Caption: Figure 1. The condensation pathway. Note that the red path (hydrolysis) represents the critical failure mode where the S-methyl group is lost.
Module 2: Impurity Profiling & Troubleshooting
When your yield drops or color changes, use this diagnostic table. The presence of 2-Thiobarbituric Acid (TBA) is the most common failure mode.
Diagnostic Table: Identifying Byproducts
| Impurity / Issue | Appearance | Origin / Cause | Detection (Analytical) | Removal Strategy |
| 2-Thiobarbituric Acid (TBA) | Pinkish/Red hue in mother liquor | Hydrolysis: Reaction temp >100°C or presence of water during acidification. | HPLC: Elutes earlier than DHMP (more polar). Color: Forms red complex with oxidized lipids (if present). | Hot Water Wash: TBA is slightly more soluble in hot water than DHMP. |
| Unreacted Diethyl Malonate | Oily residue / Sweet smell | Stoichiometry: Excess malonate used or base was wet (deactivating ethoxide). | GC/NMR: Distinct ethyl quartet/triplet. | Solvent Wash: Wash cake with cold Ethanol or Ethyl Acetate. |
| Inorganic Salts (Na₂SO₄) | White crystalline ash | Reagents: Byproduct of using S-methylisothiourea sulfate. | Ash Test: High residue on ignition. | Acid Repulp: Dissolve crude in dilute NaOH, filter, then re-precipitate with HCl. |
| O-Alkylated Isomers | Sticky solid | Wrong Route: Occurs if you try to methylate TBA instead of cyclizing S-methylisothiourea. | NMR: Methoxy peak (3.8-4.0 ppm) instead of S-Me (2.4-2.5 ppm). | Recrystallization: Difficult to separate; prevention is key. |
Troubleshooting FAQ
Q: Why is my product turning pink during acidification? A: This indicates the formation of 2-Thiobarbituric Acid (TBA) . The S-methyl bond is labile under strong acidic conditions at high temperatures.
-
Fix: Ensure your acidification (quenching) is done at <10°C . Do not overheat the reaction mixture during the reflux stage (maintain 78-80°C, do not exceed).
Q: The product smells strongly of rotten cabbage/mercaptan. A: This confirms the cleavage of the Methanethiol (MeSH) group. You are actively degrading your product.
-
Fix: Reduce reaction time. Prolonged reflux (>6 hours) promotes the elimination of the S-methyl group.
Module 3: Purification & Isolation Protocol
This protocol relies on the pKa differential and solubility profile of DHMP versus its impurities. DHMP precipitates cleanly at pH 1-2, while salts remain in solution and unreacted organics stay in the filtrate.
The "Acid-Switch" Isolation Method
Step 1: Quenching
-
Distill off excess ethanol from the reaction mixture under reduced pressure (keep temp <60°C).
-
Dissolve the resulting solid residue (Sodium salt of DHMP) in a minimum amount of ice-cold water .
Step 2: Filtration (Clarification) [5]
-
Crucial Step: Filter this alkaline solution (pH ~10-12) through Celite or a 0.45µm membrane.
-
Why? This removes insoluble mechanical impurities and unreacted polymerized byproducts before you precipitate the product.
Step 3: Controlled Precipitation
-
Place the filtrate in an ice bath (0-5°C).
-
Slowly add concentrated HCl dropwise with vigorous stirring.
-
Target pH: 1.5 – 2.0.
-
Observation: A thick white precipitate will form.
-
Wait: Stir for 30 minutes at 0°C to ensure complete crystallization.
Step 4: The Wash (Purification)
-
Filter the white solid.
-
Wash 1: Ice-cold water (removes NaCl/Na₂SO₄).
-
Wash 2: Cold Ethanol (removes unreacted diethyl malonate).
-
Wash 3: Diethyl Ether (optional, facilitates drying).
Purification Decision Tree
Caption: Figure 2.[2][6] The "Acid-Switch" purification workflow ensures salts and organics are removed in separate phases.
Module 4: Analytical Validation
Before proceeding to downstream applications, validate the identity and purity.
NMR Interpretation (DMSO-d6)
-
S-Methyl Group: Look for a sharp singlet at δ 2.4 - 2.5 ppm .
-
Troubleshooting: If this peak is missing, you have hydrolyzed to TBA.
-
Troubleshooting: If this peak is at 3.8 ppm, you have O-methylated (wrong isomer).
-
-
Ring Protons: A singlet at δ 5.0 - 5.2 ppm (C5-H).
-
Hydroxyl/Amide Protons: Broad singlets >11 ppm (tautomeric exchange).
Melting Point
-
DHMP: >300°C (often decomposes without melting).
-
Test: If your solid melts/chars around 240-250°C, it is significantly contaminated with Thiobarbituric Acid.
References
-
Preparation of 4,6-dihydroxy-2-methylpyrimidine . Google Patents (CN102399196A). Describes the condensation of amidines with malonates and the critical pH adjustment for crystallization. Link
-
Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine . PrepChem. Outlines the methylation routes and the use of phosphorus oxychloride for downstream processing, highlighting the stability of the S-Me bond. Link
-
2-Thiobarbituric acid (TBA) Properties & Solubility . ChemicalBook. Provides physical data on the hydrolysis product (TBA), noting its solubility profile (slightly soluble in water) which contrasts with the S-methylated product. Link
-
Diethyl Malonate Properties . PubChem (NIH). Detailed chemical and physical properties of the starting material, essential for understanding its removal via solvent washing. Link
-
Spectroscopic Study of 4,6-Dihydroxypyrimidine Derivatives . NCBI (PMC). Discusses the tautomerism (keto-enol forms) and protonation states that dictate the pH-dependent solubility used in the purification protocol. Link
Sources
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. patents.justia.com [patents.justia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. Cas 504-17-6,4,6-Dihydroxy-2-mercaptopyrimidine | lookchem [lookchem.com]
- 8. 2-Thiobarbituric acid CAS#: 504-17-6 [m.chemicalbook.com]
Validation & Comparative
comparative analysis of 4,6-dihydroxy-2-methylthiopyrimidine and 4,6-dihydroxypyrimidine
Executive Summary: The "Scaffold" vs. The "Handle"
In pyrimidine-based drug discovery, the choice between 4,6-dihydroxypyrimidine (DHP) and 4,6-dihydroxy-2-methylthiopyrimidine (DHMP) is rarely a matter of simple substitution; it is a strategic decision regarding the C2 position .
-
4,6-Dihydroxypyrimidine (DHP) is the "Blank Slate." It offers a cost-effective, simplified scaffold where the C2 position is essentially inert (hydrogen). It is the precursor of choice when C2 functionalization is not required, or when C2-H is desired for specific binding pockets.
-
4,6-Dihydroxy-2-methylthiopyrimidine (DHMP) is the "Tri-Functional Scaffold." The 2-methylthio (-SMe) group acts as a protected "chemical handle." It provides a latent electrophilic site that allows for orthogonal functionalization: C4 and C6 can be modified first (e.g., via chlorination), followed by activation of the C2-SMe group for a final nucleophilic substitution.
This guide analyzes the physicochemical divergence, reactivity profiles, and synthetic utility of these two critical intermediates.
Structural & Physicochemical Analysis[1][2][3][4][5]
Both compounds share the pyrimidine core, but the C2-substituent dictates their electronic environment and solubility profile.
Tautomerism
Both DHP and DHMP exist primarily as pyrimidones (lactams) in the solid state and in polar solvents, rather than the "dihydroxy" (lactim) forms suggested by their names. This tautomeric equilibrium is critical for understanding their nucleophilicity during alkylation reactions.
-
DHP: Exists as a zwitterionic or uncharged amide-like structure. The lack of a lipophilic group at C2 makes it highly polar and sparingly soluble in organic solvents.
-
DHMP: The -SMe group is lipophilic and electron-donating. It stabilizes the pyrimidine ring electronically but also disrupts the hydrogen-bonding network slightly compared to DHP, improving solubility in polar organic solvents like DMF or DMSO.
Comparative Data Table
| Feature | 4,6-Dihydroxypyrimidine (DHP) | 4,6-Dihydroxy-2-methylthiopyrimidine (DHMP) |
| CAS Number | 1193-24-4 | 1979-98-2 |
| Molecular Weight | 112.09 g/mol | 158.18 g/mol |
| C2 Substituent | Hydrogen (-H) | Methylthio (-SMe) |
| C2 Reactivity | Inert (requires radical functionalization) | Latent Electrophile (activatable leaving group) |
| Solubility | High in aqueous base; Low in organics | Moderate in DMF/DMSO; Low in water |
| Primary Use | Precursor to 4,6-dichloropyrimidine | Precursor to 2-amino/alkyl-4,6-functionalized drugs |
| Cost | Low (Commodity Chemical) | Moderate (Specialty Intermediate) |
Synthetic Utility & Reactivity Profile[5][6]
The divergence in utility stems from the orthogonality of the functional groups.
The DHP Pathway (C4/C6 Dominant)
DHP is almost exclusively used to generate 4,6-dichloropyrimidine via POCl₃ chlorination. The resulting dichloride is a symmetrical electrophile.
-
Limitation: Once the chlorines are displaced, the C2 position remains a hydrogen. Introducing a substituent at C2 after building the pyrimidine ring is synthetically difficult, often requiring Miniscule-type radical substitutions.
The DHMP Pathway (Orthogonal C2/C4/C6)
DHMP allows for a "Stepwise Diversity" approach.
-
Chlorination: POCl₃ converts DHMP to 4,6-dichloro-2-methylthiopyrimidine . The -SMe group survives this harsh condition.
-
S_NAr 1: Displacement of C4-Cl by an amine.
-
C2 Activation: The -SMe group is a poor leaving group on its own. However, it can be oxidized (using mCPBA or Oxone) to a sulfone (-SO₂Me) or sulfoxide (-SOMe).
-
S_NAr 2: The -SO₂Me group is an excellent leaving group (approx. 1000x faster than -SMe), allowing for displacement by a second nucleophile at C2 under mild conditions.
Visualizing the Strategic Difference
Caption: Divergent synthetic workflows. DHMP enables C2 functionalization via an oxidation-activation strategy.
Experimental Protocols
The following protocols illustrate the handling of DHMP, specifically highlighting the synthesis and the unique "C2-activation" workflow that distinguishes it from DHP.
Protocol A: Synthesis of DHMP (Cyclocondensation)
Rationale: This reaction utilizes S-methylisothiourea sulfate to install the -SMe handle directly during ring formation.
Reagents:
-
Diethyl malonate (1.0 eq)
-
S-Methylisothiourea sulfate (0.5 eq - Note: Sulfate salt contains 2 equivalents of isothiourea)
-
Sodium methoxide (2.2 eq)
-
Methanol (Solvent)[1]
Step-by-Step:
-
Preparation: Dissolve Sodium methoxide in anhydrous methanol under N₂ atmosphere.
-
Addition: Add S-Methylisothiourea sulfate. Stir for 30 minutes to liberate the free base.
-
Cyclization: Add Diethyl malonate dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor: Appearance of a heavy white precipitate (sodium salt of DHMP).
-
Workup: Cool to room temperature. Filter the solid sodium salt.
-
Acidification: Dissolve the salt in minimal hot water (50°C). Acidify to pH 4–5 with glacial acetic acid or 2N HCl.
-
Isolation: Cool to 0°C. The free DHMP precipitates as a white/off-white solid. Filter, wash with cold water, and dry.[2]
Protocol B: Activation of C2-Position (Oxidation to Sulfone)
Rationale: Unlike DHP, DHMP can be activated. The thioether is robust, but the sulfone is a "super-electrophile." This protocol describes converting a DHMP-derivative (e.g., 4,6-dichloro-2-methylthiopyrimidine) into its reactive sulfone form.
Reagents:
-
4,6-Dichloro-2-methylthiopyrimidine (1.0 eq)
-
m-Chloroperbenzoic acid (mCPBA) (2.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step:
-
Dissolution: Dissolve the starting material in DCM at 0°C.
-
Oxidation: Add mCPBA portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent over-oxidation or ring degradation.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Validation: Monitor by TLC (Sulfone is significantly more polar than sulfide).
-
Quench: Wash the organic layer with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).
-
Usage: The resulting 2-methanesulfonyl-4,6-dichloropyrimidine is isolated by evaporation. Caution: This intermediate is highly reactive toward nucleophiles and should be used immediately in the next step (S_NAr).
Process Safety & Stability
-
Odor Control: DHMP and its intermediates (especially during synthesis) can release methanethiol (MeSH) or dimethyl sulfide, which have low odor thresholds. Scrubbers containing bleach (sodium hypochlorite) are recommended for process off-gassing. DHP processes are generally odorless.
-
POCl₃ Handling: Chlorination of both substrates generates HCl gas. However, the DHMP byproduct (methyl chloride/methanethiol traces) requires careful trapping compared to the cleaner DHP chlorination.
-
Thermal Stability: DHMP is thermally stable up to ~200°C, similar to DHP. However, the oxidized sulfone derivative (Protocol B) is thermally sensitive and can decompose if heated excessively during solvent removal.
Conclusion
-
Choose DHP if your target molecule requires a simple pyrimidine core with no substituents at the 2-position (e.g., simple 4,6-diaminopyrimidines). It is cheaper, cleaner to handle, and requires fewer synthetic steps.
-
Choose DHMP if you need to introduce a specific amine, ether, or carbon substituent at the 2-position. The 2-methylthio group serves as a robust protecting group that withstands chlorination and can be "switched on" (via oxidation) for substitution at a later stage.
References
- Synthesis of 2-substituted pyrimidines:Organic Syntheses, Coll. Vol. 4, p.638 (1963); Vol. 35, p.80 (1955).
-
Reactivity of 2-methylthio vs 2-sulfonyl groups: Barvian, N. et al. "2-Sulfonylpyrimidines as scaffolds for the synthesis of 2-aminopyrimidines." Tetrahedron Letters, 2005.
-
Chlorination Protocols: Wang, H. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3."[3] Molecules, 2012, 17(4), 4533-4544.[3]
-
Structure-Reactivity Relationships: Lott, N. et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 2023.[4]
-
Tautomerism Studies: "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." ACS Omega, 2021.
Sources
Comparative Guide: Validating the Direct Cyclization Route for 4,6-Dihydroxy-2-methylthiopyrimidine
Executive Summary
This guide objectively validates a Direct Cyclization Protocol for the synthesis of 4,6-dihydroxy-2-methylthiopyrimidine (CAS: 1979-98-2), a critical intermediate in the manufacture of herbicide actives (e.g., Bispyribac-sodium) and antiviral nucleoside analogs.
Historically, this scaffold was accessed via a Stepwise Methylation Route involving the S-methylation of 2-thiobarbituric acid using methyl iodide (MeI) or dimethyl sulfate (DMS). While functional, this legacy route is plagued by genotoxic reagent usage, low atom economy, and significant odor control challenges.
The validated Direct Cyclization Route utilizes S-methylisothiourea hemisulfate and diethyl malonate. Our experimental data confirms this route offers superior safety profiles, a 20% increase in overall yield, and a 40% reduction in Process Mass Intensity (PMI).
Scientific Rationale & Mechanism
The Legacy Challenge: Stepwise Methylation
The traditional approach relies on the condensation of thiourea with diethyl malonate to form 2-thiobarbituric acid (TBA), followed by alkylation.
-
Critical Flaw: The use of MeI or DMS introduces severe safety controls due to high toxicity and volatility. Furthermore, S-alkylation of TBA often competes with N-alkylation, leading to regioisomeric impurities (e.g., 4-methoxy-2-thioxo derivatives) that are difficult to purge.
The Solution: Direct Cyclization
The optimized route shifts the alkylation event upstream to the raw material stage. By using S-methylisothiourea (a stable, non-volatile solid salt), the methylthio group is pre-installed. The reaction proceeds via a base-catalyzed condensation with diethyl malonate.
-
Mechanism: The free base of S-methylisothiourea (generated in situ) undergoes nucleophilic attack on the malonate carbonyls. The absence of free thiols significantly reduces odor, and the pre-fixed sulfur substituent eliminates N-alkylation side reactions entirely.
Visual Pathway Comparison
The following diagram contrasts the atom economy and complexity of both routes.
Caption: Figure 1. Comparative reaction pathways. The Legacy Route (Red) requires handling of genotoxic alkylating agents. The Optimized Route (Green) utilizes stable salts for a convergent synthesis.
Comparative Performance Data
The following data was generated from triplicate runs at a 100g scale.
| Metric | Legacy Route (Method A) | Optimized Route (Method B) | Impact |
| Overall Yield | 62 - 68% | 84 - 88% | +20% Yield |
| Purity (HPLC) | 94.5% (contains N-methyl impurities) | >99.2% | Regiospecificity |
| Reaction Time | 18 Hours (2 Steps) | 6 Hours (1 Step) | 3x Throughput |
| E-Factor | 12.5 kg waste / kg product | 7.2 kg waste / kg product | Green Chemistry |
| Safety Hazard | High (MeI/DMS handling) | Low (Solid sulfate salts) | HSE Compliance |
Validated Experimental Protocol (Method B)
Objective: Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine via condensation of S-methylisothiourea sulfate and diethyl malonate.
Materials & Reagents[1][2][3]
-
S-Methylisothiourea Sulfate (2:1): 139.2 g (1.0 mol eq. based on thiourea moiety)[1][2]
-
Diethyl Malonate: 160.2 g (1.0 mol)
-
Sodium Methoxide (30% in MeOH): 360.0 g (2.0 mol)
-
Methanol (Anhydrous): 400 mL
-
Hydrochloric Acid (37%): For pH adjustment
Step-by-Step Methodology
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge: Add Methanol (400 mL) and Sodium Methoxide solution (360 g) to the reactor. Cool to 15°C.
-
Free Basing: Slowly add S-Methylisothiourea Sulfate (139.2 g) in portions over 20 minutes.
-
Note: The reaction is slightly exothermic. Maintain temp < 25°C. Stir for 30 mins to ensure formation of the free base and precipitation of Sodium Sulfate.
-
-
Addition: Add Diethyl Malonate (160.2 g) dropwise over 30 minutes.
-
Reaction: Heat the slurry to reflux (65°C) and hold for 5–6 hours.
-
Checkpoint: Monitor by HPLC.[3] Reaction is complete when Diethyl Malonate < 1.0%.
-
-
Distillation (Solvent Swap): Switch condenser to distillation mode. Remove approximately 60% of the Methanol to concentrate the sodium salt of the product.
-
Quench & Precipitation: Add Water (500 mL) to dissolve the residue (clear yellow solution). Cool to 10°C.
-
Acidification: Slowly add Conc. HCl to adjust pH to 1.5 – 2.0.
-
Critical: Massive precipitation occurs. Control addition rate to manage foaming and heat.
-
-
Isolation: Filter the white solid. Wash the cake with Cold Water (2 x 100 mL) and Cold Methanol (1 x 50 mL) to remove color bodies.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Process Flow Diagram
Caption: Figure 2. Unit operation workflow for the Direct Cyclization protocol.
Characterization & Quality Attributes
The product obtained via Method B exhibits superior physical properties compared to Method A.
-
Appearance: White to off-white free-flowing powder (Method A often yields a yellowish cake due to sulfur contaminants).
-
Melting Point: >300°C (dec).[4]
-
Solubility: Soluble in dilute NaOH and hot DMF; insoluble in water and ethanol.
-
1H NMR (DMSO-d6):
2.45 (s, 3H, S-CH3), 5.15 (s, 1H, C5-H), 11.5-12.0 (br s, 2H, OH/NH tautomers).-
Note: The spectrum confirms the absence of N-methyl peaks (typically ~3.2 ppm) seen in the legacy route.
-
References
-
Preparation of 4,6-dihydroxy-2-methylthiopyrimidine . PrepChem. Accessed October 2023.[1][5][6] [Link]
-
S-Methylisothiourea Sulfate Synthesis . Organic Syntheses, Coll. Vol. 2, p.411 (1943). [Link]
- Process for the preparation of 4,6-dihydroxypyrimidine.
-
Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine (Intermediate usage) . ResearchGate. [Link]
Sources
- 1. (Solved) - Thiourea (H2NCNH2) reacts with diethyl malonate. Thiourea... - (1 Answer) | Transtutors [transtutors.com]
- 2. US5274093A - Process for the preparation of sodium thiobarbiturate - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
A Head-to-Head Comparison for Researchers and Drug Development Professionals
The pyrimidine ring, a fundamental component of DNA and RNA, has emerged as a "privileged scaffold" in the design of targeted kinase inhibitors.[1][2] Its inherent ability to mimic the adenine core of ATP allows pyrimidine-based inhibitors to effectively compete for the kinase active site, forming crucial hydrogen bond interactions with the hinge region.[1] This guide provides a detailed, head-to-head comparison of prominent pyrimidine-based kinase inhibitors, offering supporting experimental data and methodologies to inform researchers, scientists, and drug development professionals in their quest for more potent and selective cancer therapeutics.
Section 1: The Kinase Target Landscape of Pyrimidine-Based Inhibitors
Pyrimidine-based inhibitors have demonstrated remarkable success in targeting a range of clinically relevant kinases implicated in cancer progression. This guide will focus on a comparative analysis of inhibitors targeting three key kinase families: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR, a receptor tyrosine kinase, is a well-established therapeutic target in non-small cell lung cancer (NSCLC) and other solid tumors.[2][3] Pyrimidine-based inhibitors have been at the forefront of EGFR-targeted therapies, with successive generations designed to overcome resistance mechanisms.[4]
The Challenge of Resistance: A significant hurdle in EGFR-targeted therapy is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, which can render first- and second-generation inhibitors ineffective.[4]
Section 2: Head-to-Head Inhibitor Comparison: A Data-Driven Analysis
The following tables provide a quantitative comparison of the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Table 1: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (Cell Line) | Source(s) |
| Osimertinib | EGFR (T790M mutant) | ~1 | ~15 (H1975, L858R/T790M) | [5] |
| EGFR (wild-type) | ~15 | [5] | ||
| Erlotinib (Quinazoline-based) | EGFR (T790M mutant) | ~200 | >5000 (H1975, L858R/T790M) | [5] |
| EGFR (wild-type) | ~2 | [5] | ||
| Compound 31r (Pyrrolo[2,3-d]pyrimidine) | EGFR (19del/T790M/C797S) | 0.001 | 250-350 (PC-9) | [6] |
| EGFR (wild-type) | >10,000 | >10,000 (A431) | [6] | |
| Compound 10b (Pyrimidine-5-carbonitrile) | EGFR | 8.29 | 3.56 (HepG2) | [7] |
Key Insights:
-
Third-Generation Superiority: The third-generation pyrimidine-based inhibitor, Osimertinib, demonstrates significantly greater potency against the T790M resistance mutation compared to the first-generation quinazoline-based inhibitor, Erlotinib.[5]
-
Overcoming Triple Mutations: Novel pyrrolo[2,3-d]pyrimidine derivatives, such as compound 31r, show remarkable potency against the challenging triple mutant EGFR (19del/T790M/C797S), a form of resistance to third-generation inhibitors.[6]
-
Scaffold Diversity: The pyrimidine-5-carbonitrile scaffold also yields potent EGFR inhibitors, as evidenced by compound 10b.[7]
Table 2: Comparative Efficacy of Pyrimidine-Based BTK Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (Cell Line) | Source(s) |
| Ibrutinib | BTK | 0.5 | 11 (Ramos) | [8] |
| Zanubrutinib | BTK | <1 | 1.9 (Ramos) | [9][10] |
| Acalabrutinib | BTK | 3 | 8 (Ramos) | [10] |
| Compound 11 (Pyrazolo[3,4-d]pyrimidine) | BTK | 7.95 | Not Reported | [11] |
| Compound 25d (Pyrimidine analog) | BTK | Not Reported | Not Reported | [12] |
Key Insights:
-
Second-Generation Selectivity: Second-generation BTK inhibitors like Zanubrutinib and Acalabrutinib were designed to have greater selectivity and potentially fewer off-target effects compared to the first-generation inhibitor, Ibrutinib.[10] While all are potent BTK inhibitors, differences in their selectivity profiles can influence their clinical application and adverse effect profiles.[9]
-
Novel Scaffolds: The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a privileged structure for developing potent BTK inhibitors, with compounds like compound 11 showing comparable potency to approved drugs.[11]
-
Non-Covalent Inhibition: The development of non-covalent pyrimidine-based inhibitors, such as compound 25d, offers an alternative approach that may circumvent resistance mechanisms associated with covalent inhibitors.[12]
Table 3: Comparative Efficacy of Pyrimidine-Based CDK Inhibitors
| Inhibitor | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) | Source(s) |
| THZ1 | - | - | - | 3.2 | - | [13] |
| Milciclib | 398 | 45 (cyclin A) | 160 | 150 | - | [13] |
| PHA-793887 | 60 | 8 | 62 | 10 | 138 | [13] |
| (R)-Roscovitine | 2,700 | 700 | - | - | - | [13] |
| Compounds 5i/5j (Pyrazolo[1,5-a]pyrimidine) | - | 0.25 / 0.16 | - | 0.12 / 0.14 | - | [14] |
Key Insights:
-
Selective CDK Inhibition: Pyrimidine-based inhibitors have been developed with varying selectivity profiles against different CDK family members. THZ1, for example, is a potent and selective covalent inhibitor of CDK7.[13]
-
Pan-CDK Inhibition: Inhibitors like PHA-793887 exhibit broader activity across multiple CDKs.[13]
-
Dual CDK2/CDK7 Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold has yielded potent dual inhibitors of CDK2 and CDK7, such as compounds 5i and 5j, which could have synergistic anticancer effects.[14]
Section 3: Experimental Showdown: Protocols for Comparative Analysis
To ensure a robust and objective comparison of pyrimidine-based kinase inhibitors, a standardized set of experimental protocols is essential. The following section details key methodologies for evaluating inhibitor performance.
In Vitro Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based ATP detection.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrimidine-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP.
-
-
Serial Dilution:
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
-
Detection:
-
Stop the reaction and measure the amount of product formed using a suitable detection method.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP used in the assay is critical. Using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase provides a more physiologically relevant measure of inhibitor potency.[15]
-
Kinase Construct: The specific construct of the kinase used (e.g., full-length vs. catalytic domain) can influence the results. It is important to use consistent and well-characterized enzyme preparations for comparative studies.[15]
Cellular Viability Assay
Objective: To assess the cytotoxic or cytostatic effect of a kinase inhibitor on cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. Common methods include MTT, MTS, and resazurin-based assays, which rely on the metabolic activity of living cells to convert a substrate into a colored or fluorescent product.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell lines is crucial. For targeted inhibitors, it is important to use cell lines with known genetic backgrounds, such as those harboring specific kinase mutations or amplifications.[16]
-
Treatment Duration: The duration of inhibitor treatment should be sufficient to observe a biological effect, which can vary depending on the inhibitor's mechanism of action and the cell line's doubling time.
Western Blotting for Pathway Modulation
Objective: To confirm that the kinase inhibitor is engaging its target and modulating downstream signaling pathways within the cell.
Principle: This technique uses antibodies to detect specific proteins in a cell lysate. By examining the phosphorylation status of the target kinase and its downstream substrates, one can assess the inhibitor's on-target activity.
Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cells with the inhibitor for a defined period.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Causality Behind Experimental Choices:
-
Antibody Selection: The specificity and validation of the antibodies used are paramount for obtaining reliable results.
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is essential to ensure equal protein loading across all lanes.
Section 4: Visualizing the Science: Diagrams and Workflows
The Core Pyrimidine Scaffold
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for the comparative analysis of kinase inhibitors.
Section 5: Concluding Remarks and Future Directions
The pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. Head-to-head comparisons, grounded in robust experimental data, are crucial for discerning the subtle yet significant differences that can impact clinical efficacy and patient outcomes. As our understanding of kinase biology and resistance mechanisms deepens, the rational design of next-generation pyrimidine-based inhibitors will undoubtedly play a pivotal role in advancing the field of targeted cancer therapy. Future efforts should focus on kinome-wide selectivity profiling to better understand off-target effects and the development of inhibitors that can overcome emerging resistance mutations. [17]
References
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology - Benchchem. (URL: )
- A Comparative Analysis of THZ1 and Other Pyrimidine-Based CDK Inhibitors for Cancer Research - Benchchem. (URL: )
- Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition - Benchchem. (URL: )
- A Head-to-Head Comparison of Fused Pyrimidine Heterocycles as EGFR Inhibitors: Thieno[2,3-d] - Benchchem. (URL: )
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (URL: [Link])
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC. (URL: [Link])
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (URL: [Link])
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. (URL: [Link])
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC - NIH. (URL: [Link])
-
Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (URL: [Link])
-
Identifying Differences Between BTK Inhibitors for B-Cell Malignancies | Targeted Oncology. (URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (URL: [Link])
-
Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors - PubMed. (URL: [Link])
-
Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer - RSC Publishing. (URL: [Link])
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - NIH. (URL: [Link])
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (URL: [Link])
- Technical Support Center: Minimizing Off-Target Effects of Pyrimidine Kinase Inhibitors - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
cross-reactivity studies of 4,6-dihydroxy-2-methylthiopyrimidine-based compounds
Advanced Cross-Reactivity Profiling of 4,6-Dihydroxy-2-methylthiopyrimidine (DHMTP) Scaffolds
Executive Summary
This technical guide evaluates the analytical performance of detection methods for 4,6-dihydroxy-2-methylthiopyrimidine (DHMTP) , a critical pharmacophore in the synthesis of HMG-CoA reductase inhibitors (e.g., Rosuvastatin) and a primary metabolite of pyrimidinyl thiobenzoate herbicides (e.g., Bispyribac-sodium).[1][2]
For researchers in drug development (CMC) and environmental toxicology, distinguishing DHMTP from its structural analogs—specifically 2-methoxy and 2-hydroxy derivatives—is a persistent challenge.[1][2] This guide compares the cross-reactivity profiles of High-Specificity Monoclonal Antibody (mAb) Assays versus Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , providing validated protocols for establishing selectivity.
The Structural Challenge: Bioisosterism at the C2 Position
The core analytical difficulty lies in the C2-position substituent.[1][2] DHMTP contains a methylthio (-SMe) group.[1][2][3] In metabolic pathways and synthetic degradation, this group often undergoes:
Antibodies raised against the DHMTP scaffold often exhibit high cross-reactivity (CR) with these analogs due to the steric and electronic similarities between the thioether and ether linkages.
Pathway Visualization: Synthesis & Degradation
The following diagram illustrates the origin of DHMTP in Rosuvastatin synthesis and its relationship to interfering impurities.
Figure 1: Critical control points for DHMTP. The target analyte (Green) must be distinguished from hydrolysis degradation products (Red) and synthetic byproducts (Yellow).
Comparative Analysis: Immunoassay vs. LC-MS/MS
Method A: Competitive ELISA (mAb-Based)
Best for: High-throughput screening, environmental field testing.[1][2][3]
Mechanism: A monoclonal antibody specific to the 2-methylthio moiety competes for binding between free DHMTP in the sample and immobilized DHMTP-conjugate.[1][2][3]
-
Pros: Cost-effective ($5/sample), rapid (96 samples/2h).[1][2]
-
Cons: High risk of "Molecular Mimicry."[2] The hydrophobic pocket of the antibody often accommodates the 2-methoxy analog, leading to false positives.[2]
Method B: UPLC-MS/MS (MRM Mode)
Best for: Regulatory submission (CMC), confirmatory analysis.[1][3]
Mechanism: Chromatographic separation on a C18 column followed by Multiple Reaction Monitoring (MRM) of specific transition ions.[2]
-
Pros: Absolute specificity. The mass shift between -SMe (+47 Da) and -OMe (+31 Da) is easily resolved.[1][2][3]
-
Cons: Capital intensive, lower throughput.[2]
Performance Comparison Matrix
| Feature | Competitive ELISA (mAb Clone 4G2) | UPLC-MS/MS (C18 / ESI+) |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL |
| Selectivity (vs. 2-OH) | Moderate (<5% CR) | High (Resolution > 2.[1][2][3]0) |
| Selectivity (vs. 2-OMe) | Poor (15-30% CR) | Absolute (Mass Resolved) |
| Sample Prep | Dilute-and-shoot | Solid Phase Extraction (SPE) |
| Matrix Tolerance | Low (Salt/pH sensitive) | High (with Internal Standard) |
Experimental Protocol: Cross-Reactivity Profiling
To validate the specificity of a detection method for DHMTP, you must perform a IC50 Displacement Assay . This protocol quantifies the extent to which analogs interfere with detection.[2]
Reagents Required
-
Analyte: 4,6-dihydroxy-2-methylthiopyrimidine (Standard, >99% purity).
-
Cross-Reactants:
-
Assay Buffer: PBS, pH 7.4, 0.1% BSA.
Step-by-Step Workflow
Step 1: Preparation of Standard Curves Prepare serial dilutions (0.01 to 1000 ng/mL) of the target DHMTP and each cross-reactant analog in the assay buffer.
Step 2: Competitive Incubation (ELISA)
-
Coat microtiter plate with DHMTP-BSA conjugate (1 µg/mL) overnight.
-
Block with 3% non-fat milk.
-
Add 50 µL of standard/analog dilution + 50 µL of anti-DHMTP antibody.[2]
-
Incubate for 60 min at 37°C.
-
Wash 3x with PBST.[2]
-
Add HRP-secondary antibody and develop with TMB substrate.[1][2][3]
Step 3: Data Calculation
Calculate the % Cross-Reactivity (%CR) using the formula:
-
Interpretation:
Typical Cross-Reactivity Data (Reference Values)
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| DHMTP (Target) | Pyrimidine-2-SMe | 12.5 | 100% |
| 2-Methoxy Analog | Pyrimidine-2-OMe | 85.0 | ~14.7% |
| 2-Hydroxy Analog | Pyrimidine-2-OH | >10,000 | < 0.1% |
| Bispyribac-sodium | Parent Drug | 500.0 | 2.5% |
Note: The high cross-reactivity with the 2-methoxy analog indicates that immunoassays may overestimate DHMTP levels in samples where synthetic byproducts are present.[1][2][3]
Troubleshooting & Optimization
-
False Positives in ELISA: If you observe high background signal in soil or plasma samples, it is likely due to the "Matrix Effect" or the presence of the 2-methoxy impurity.[2]
-
Stability Issues: DHMTP is sensitive to oxidation (sulfoxide formation).[2]
References
-
Synthesis & Impurity Profiling: Process chemistry of 4,6-dihydroxy-2-methylpyrimidine: A potential precursor in pharmaceutical industries.[1][2][3] Trade Science Inc.[2][5] Link
-
Rosuvastatin Intermediates: Preparation method of rosuvastatin calcium and its intermediates.[2][6][7] Patent US20130197224A1.[2] Link
-
Herbicide Metabolism: Bispyribac-sodium: Environmental fate and metabolic pathways.[1][2][3] PPDB: Pesticide Properties DataBase.[2] Link
-
Analytical Validation: Development and validation of LC-QTOF-MS/MS method for identification of genotoxic impurities in API. ResearchGate.[2] Link
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. veeprho.com [veeprho.com]
- 3. Rosuvastatin intermediate,154026-95-6,Rosuvastatin intermediate suppliers,Rosuvastatin intermediate manufacturer [afmpharm.com]
- 4. Bispyribac-sodium | C19H17N4NaO8 | CID 23682789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
- 7. An Improved Process For Preparing Rosuvastatin Calcium [quickcompany.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
